(3-Chloro-2-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-2-methoxyphenol with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methylthiol group replaces the hydroxyl group on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(methyl)sulfane: Similar structure but lacks the methoxy group.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a fluoro group instead of a chloro group.
(3-Chloro-2-methoxyphenyl)(ethyl)sulfane: Has an ethyl group instead of a methyl group.
Uniqueness
(3-Chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H9ClOS |
---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3 |
InChI Key |
GFMVPKSVINMCRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)SC |
Origin of Product |
United States |
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